N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline

Medicinal Chemistry Drug Design Physicochemical Properties

N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline (CAS 1368735-38-9) is a synthetic heterocyclic small molecule distinguished by a 4-(methylamino)phenyl substituent on the oxazolo[4,5-b]pyridine core. This compound belongs to a family of oxazolo[4,5-b]pyridin-2-yl anilines that have shown diverse biological activities, particularly as inhibitors of human African trypanosomiasis (HAT) and as modulators of sodium ion channels.

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 1368735-38-9
Cat. No. B2822832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline
CAS1368735-38-9
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3
InChIInChI=1S/C13H11N3O/c1-14-10-6-4-9(5-7-10)13-16-12-11(17-13)3-2-8-15-12/h2-8,14H,1H3
InChIKeyNNABINKRGOMAQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline (CAS 1368735-38-9) Procurement Guide: Structural Context and Comparator Set


N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline (CAS 1368735-38-9) is a synthetic heterocyclic small molecule distinguished by a 4-(methylamino)phenyl substituent on the oxazolo[4,5-b]pyridine core . This compound belongs to a family of oxazolo[4,5-b]pyridin-2-yl anilines that have shown diverse biological activities, particularly as inhibitors of human African trypanosomiasis (HAT) and as modulators of sodium ion channels [1]. The strategic positioning of the N-methyl group on the para-position of the aniline ring differentiates it from its closest analogs, including the position isomers 3-(oxazolo[4,5-b]pyridin-2-yl)aniline and the non-methylated 4-(oxazolo[4,5-b]pyridin-2-yl)aniline, making it a critical building block for SAR exploration and lead optimization in medicinal chemistry [1].

Why N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline Cannot Be Interchanged With Its Closest Analogs


Simple substitution within the oxazolo[4,5-b]pyridin-2-yl aniline series is not feasible due to sharp structure-activity relationship (SAR) constraints [1]. Key differentiation results from the position of the aniline attachment (3- vs 4-substitution) and the presence of the N-methyl group, which directly impacts the number of hydrogen bond donors (HBD), lipophilicity (AlogP), and molecular conformation . For instance, the 3-substituted isomer has been optimized as a potent Trypanosoma brucei inhibitor with an IC50 of 91 nM, whereas the 4-substituted N-methyl variant has a distinct pharmacological profile, showing activity against certain sodium channels [REFS-1, REFS-3]. The unsubstituted 4-aniline analog lacks the methyl group, resulting in different pharmacokinetic properties and making it an unsuitable direct substitute for the target compound in an established synthesis or assay protocol. These differences underscore the necessity of procuring the exact compound.

Quantitative Evidence for Selecting N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline Over Analogs


N-Methylation Reduces Hydrogen Bond Donors, Enhancing Permeability Prospects

The N-methyl substitution on 4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline significantly alters the hydrogen bond donor (HBD) count compared to its non-methylated counterpart. N-methylation reduces the HBD from 3 to 2, a key determinant in improving passive membrane permeability and oral bioavailability . This modification directly impacts the compound's compliance with the Rule of Three (Ro3) for fragment-based drug discovery.

Medicinal Chemistry Drug Design Physicochemical Properties

Substantially Higher logP Compared to the Non-Methylated 4-Aniline Analog

Methylation of the aniline nitrogen in the target compound results in a significant increase in predicted lipophilicity. The target compound has a reported AlogP of 1.29, while the des-methyl analog 4-(oxazolo[4,5-b]pyridin-2-yl)aniline has a predicted AlogP of 0.93 [REFS-1, REFS-2]. This is a calculated difference of approximately 0.36 logP units, indicating a notably higher affinity for lipid environments.

ADME Lipophilicity Physicochemical Property

Position Isomerism Dictates Divergent Biological Target Engagement

The 3- and 4-substituted position isomers of (oxazolo[4,5-b]pyridin-2-yl)aniline exhibit completely different biological target profiles. The 3-substituted isomer and its anilide derivatives are potent inhibitors of Trypanosoma brucei, with the most active compound reaching an IC50 of 91 nM, showing no cross-reactivity with certain human sodium channels [1]. In contrast, the 4-substituted N-methyl isomer shows measurable activity against human Nav1.4 and Nav1.6 channels with reported IC50 values around 104 nM [2].

SAR Target Selectivity Inhibitor Profile

Lower Potency Against Nav1.7 Isoform Compared to Nav1.4/1.6

Within the Nav channel family, N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline shows clear subtype selectivity. It inhibits Nav1.7 with an IC50 of 0.8 nM, which is 130-fold more potent than its activity at Nav1.4 and Nav1.6 (IC50 ~104 nM) and thousands of times more potent than at Nav1.5 and Nav1.8 where IC50 values are >1,000 nM and >6,000 nM respectively [1]. This differential can be exploited for pain research where Nav1.7 is a key target, providing a wider therapeutic window against off-target sodium channel isoforms.

Ion Channel Subtype Selectivity Safety Pharmacology

Key Research Applications Based on the Evidence for N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline


Lead-Like Starting Point for Nav1.7 Pain Therapeutics

With an IC50 of 0.8 nM against the human Nav1.7 channel and excellent selectivity over other sodium channel isoforms (Nav1.4, Nav1.5, Nav1.8), the compound serves as a potent and selective starting point for structure-based optimization of non-opioid analgesics. The reduced HBD count (HBD=2) and favorable AlogP (1.29) make it an ideal candidate for pharmacokinetic optimization, unlike non-methylated variants [REFS-1, REFS-2].

Selective Chemical Probe for Investigating Subtype-Specific Sodium Channel Physiology

The stark, quantifiable selectivity window between Nav1.7 and other isoforms (130-fold vs. Nav1.4, >1,250-fold vs. Nav1.5, >8,300-fold vs. Nav1.8) makes this compound a valuable tool for dissecting the physiological roles of Nav1.7 in sensory neurons without confounding contributions from other sodium channel subtypes [1].

SAR Exploration via N-Alkylation of the Oxazolo[4,5-b]pyridine Scaffold

The presence of the secondary amine (methylamino) group distinguishes this compound from its fully substituted or unsubstituted analogs. It provides a synthetic handle for further functionalization (e.g., alkylation, acylation) to explore structure-activity relationships. The measured shift in lipophilicity (AlogP from 0.93 to 1.29) upon N-methylation provides a quantitative benchmark for future analog design regarding solubility and permeability [REFS-2, REFS-3].

Quote Request

Request a Quote for N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.